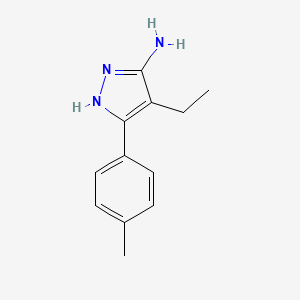

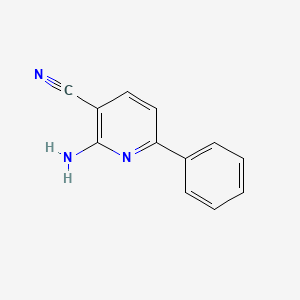

2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2,5-Dichlorobenzamido)acetic acid” is a laboratory chemical with a molecular weight of 248.06 . It is a white to yellow powder or crystals .

Physical And Chemical Properties Analysis

The physical form of “2-(2,5-Dichlorobenzamido)acetic acid” is a white to yellow powder or crystals . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Novel compounds targeting cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) have shown potent in vitro and in vivo anticancer activity. These inhibitors demonstrate significant antiproliferative activities towards solid cancer cell lines, inhibiting cell migration, arresting the cell cycle in the G2/M phase, and promoting apoptosis through increased intracellular reactive oxygen species (ROS) levels (Cheng et al., 2020).

Antimicrobial and Antibiofilm Properties

The antimicrobial and anti-pathogenic activities of novel derivatives have been explored, particularly against bacterial strains known for their biofilm formation capabilities. Certain acylthioureas and their derivatives exhibit significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting potential for the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis and Chemical Properties

Research into the regioselectivity differentiation in metalations of benzamides, including those with chloro substituents, provides insights into synthetic pathways that are influenced by the nature of the amide (secondary versus tertiary). These findings have implications for the synthesis of complex organic compounds (Khani et al., 2016).

Antitubercular Activity

The synthesis of new compounds with potential antitubercular activity highlights the ongoing search for effective treatments against Mycobacterium tuberculosis. Some newly synthesized dihydropyridines, incorporating chloro and carboxamide moieties, show moderate activity, suggesting a path for the development of new therapeutic agents (Amini et al., 2008).

Wirkmechanismus

Target of Action

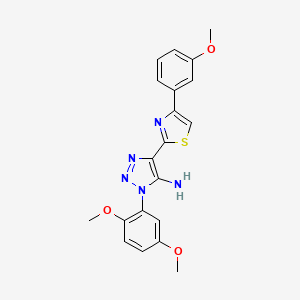

The primary target of 2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is Smoothened (Smo) . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth, differentiation, and tissue patterning.

Mode of Action

This compound acts as a potent and competitive inhibitor of Smo activity . It occupies the SAG binding pocket in the hepta-helical domain of Smo, blocking the access of Smo agonist (SAG) with an IC50 of 19 nM . This results in the inhibition of the SAG-induced Hedgehog pathway .

Biochemical Pathways

The compound primarily affects the Hedgehog signaling pathway . By inhibiting Smo, it prevents the activation of this pathway, leading to downstream effects such as the suppression of cell growth and differentiation.

Result of Action

The inhibition of Smo and the subsequent suppression of the Hedgehog signaling pathway can lead to a decrease in cell growth and differentiation . This can be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer.

Safety and Hazards

The compound “2-(2,5-dichlorobenzamido)acetic acid” has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

2-[(2,5-dichlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2S/c1-7-8(2)22-15(12(7)14(21)18-3)19-13(20)10-6-9(16)4-5-11(10)17/h4-6H,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLCLMYQZRYGSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2814576.png)

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide](/img/structure/B2814578.png)

![N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814583.png)

![ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B2814585.png)

![N,N,4-Trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B2814591.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2814596.png)